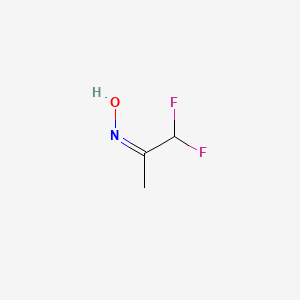

1,1-Difluoroacetone oxime

Description

Contemporary Significance of Fluorinated Oximes in Synthetic Organic Chemistry

Fluorinated oximes represent a critical class of building blocks in modern synthetic organic chemistry, largely due to the profound impact of fluorine on molecular properties. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological characteristics. chinesechemsoc.org It is estimated that approximately 20% of pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom, underscoring the importance of developing synthetic methods for their creation. chinesechemsoc.org

The strategic placement of fluorine can enhance metabolic stability, increase lipophilicity, and improve bioavailability of drug candidates. chinesechemsoc.orgmdpi.com Oximes, with their C=N-OH functional group, are versatile intermediates. wikipedia.org They can be converted into a range of other functional groups, such as amines and amides (via the Beckmann rearrangement), and are crucial in the synthesis of heterocyclic compounds like isoxazolines. wikipedia.orgresearchgate.net

The combination of fluorine and an oxime moiety in one molecule, as seen in fluorinated oximes, creates powerful synthons for several reasons:

Access to Fluorinated Heterocycles: Fluorinated oximes are key precursors for synthesizing fluorinated isoxazolines and other heterocyclic systems. researchgate.netmdpi.com These structures are prevalent in many bioactive compounds.

Modulation of Reactivity: The electronegativity of fluorine influences the electronic properties of the oxime, potentially altering its reactivity and selectivity in chemical transformations.

Stereoelectronic Effects: The presence of fluorine can introduce specific conformational preferences, such as the gauche effect, which can be exploited in stereoselective synthesis. researchgate.net

Recent research has focused on developing novel catalytic methods, including I(I)/I(III) catalysis, for the fluorocyclization of unsaturated oximes to produce 5-fluoromethylated isoxazolines, demonstrating the ongoing innovation in this field. researchgate.net

Foundational Research Questions and Trajectories for 1,1-Difluoroacetone (B1306852) Oxime

The specific structure of 1,1-Difluoroacetone oxime prompts several foundational research questions that guide its investigation as a synthetic intermediate. Its precursor, 1,1-Difluoroacetone, is recognized as a key starting material for fungicides, particularly those containing a fluoropyrazole ring, which act as succinate (B1194679) dehydrogenase inhibitors. science-gate.com This established application provides a clear trajectory for research into its oxime derivative.

Key Research Trajectories:

Synthesis of Fluorinated Heterocycles: A primary research direction involves using this compound as a precursor for novel fluorinated heterocyclic compounds. Given that its parent ketone is used to make fluoropyrazole fungicides, a major research question is whether the oxime can serve as a more direct or efficient synthon for these or related bioactive heterocycles.

Exploration of Reaction Mechanisms: Investigating the reactivity of the difluoromethyl group in conjunction with the oxime is crucial. How does the CHF2 group influence the classic reactions of oximes, such as the Beckmann rearrangement or cyclization reactions? Understanding these mechanisms will allow for the predictable design of new synthetic routes.

Development of Novel Agrochemicals and Pharmaceuticals: A significant trajectory is the synthesis of new molecular entities based on the this compound scaffold and the evaluation of their biological activity. The goal is to discover new candidates for agrochemicals or pharmaceuticals with improved properties imparted by the difluoromethyl group. mdpi.com

Copper-Catalyzed Difluoroalkylation Reactions: The development of methods for the oxydifluoroalkylation of unsaturated oximes using copper catalysis presents a modern approach to creating complex fluorine-containing isoxazolines. mdpi.com Applying such methods to derivatives of this compound is a promising area of investigation.

The synthesis of the precursor, 1,1-Difluoroacetone, has been optimized for industrial-scale production, suggesting a ready availability for further chemical exploration. science-gate.com

Table 2: Industrialized Synthesis of 1,1-Difluoroacetone science-gate.com

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Bromination | Ethyl acetoacetate | Oxone/KBr system in n-heptanol | Dibromide intermediate |

| 2. Fluorination | Dibromide intermediate | Potassium fluoride (B91410) (fluorine-bromine exchange) | Difluoride intermediate |

| 3. Hydrolysis & Decarboxylation | Difluoride intermediate | 50% Sulfuric acid at 90°C | 1,1-Difluoroacetone |

This cost-effective and procedurally simple synthesis of the ketone precursor enhances the potential for this compound to be used in large-scale applications, driving further research into its synthetic utility. science-gate.com

Properties

IUPAC Name |

(NZ)-N-(1,1-difluoropropan-2-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F2NO/c1-2(6-7)3(4)5/h3,7H,1H3/b6-2- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWVMFRXDOXYPP-KXFIGUGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/O)/C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthesis of 1,1 Difluoroacetone Oxime and Its Precursors

Precursor Synthesis: Methodologies for 1,1-Difluoroacetone (B1306852)

The synthesis of 1,1-Difluoroacetone is a critical first step, with established routes for both industrial and laboratory settings.

Industrialized Production Routes for 1,1-Difluoroacetone

A prominent industrialized method for the production of 1,1-Difluoroacetone commences with ethyl acetoacetate. This process involves a multi-step synthesis that has been optimized for economic efficiency. The initial step is the dibromination of ethyl acetoacetate, which is carried out in n-heptanol using an Oxone/KBr system. The resulting dibromide then undergoes a fluorine-bromine exchange reaction with potassium fluoride (B91410) to yield the corresponding difluoride. Finally, hydrolysis and decarboxylation of the difluoride using 50% sulfuric acid afford 1,1-Difluoroacetone. For the bromination and fluorination stages, tubular reactors are employed, while the hydrolysis and decarboxylation steps are performed in standard reactors. researchgate.net

Alternative industrial preparation methods have also been reported. One such method involves the reaction of formaldehyde and 1,1-difluorochloroethane in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. This exothermic reaction is generally maintained at a temperature below 25°C. researchgate.net

Laboratory-Scale Synthetic Approaches to 1,1-Difluoroacetone

While distinct from large-scale industrial production, laboratory-scale syntheses of 1,1-Difluoroacetone can often be adapted from these established industrial routes. The multi-step synthesis starting from ethyl acetoacetate, involving bromination, fluorination, and subsequent hydrolysis and decarboxylation, can be performed using standard laboratory glassware and equipment.

Another approach that can be considered for laboratory synthesis involves the Claisen condensation of ethyl difluoroacetate with ethyl acetate. The synthesis of the precursor, ethyl 4,4-difluoroacetoacetate, has been described using sodium ethoxide as a catalyst. In a typical procedure, sodium ethoxide is added to ethyl acetate, and the mixture is cooled. Difluoroacetyl bromide is then added over a period of time while maintaining a low temperature. After the addition, the reaction is allowed to warm and is then incubated. The reaction is quenched with hydrochloric acid, and the product is extracted and purified by distillation.

A similar procedure using difluoroacetyl fluoride has also been reported. In this case, the reaction of sodium ethoxide and ethyl acetate is cooled to a lower temperature (-5 to -10 °C) before the addition of the difluoroacetyl fluoride. The reaction is then heated to 50 °C. The workup procedure is similar, involving acidification and extraction.

Direct Oxime Formation from 1,1-Difluoroacetone

The conversion of 1,1-Difluoroacetone to its corresponding oxime is a direct and crucial step in the synthesis of the target compound.

Reaction Conditions and Optimization for Ketoxime Synthesis

The synthesis of ketoximes from ketones is a well-established transformation in organic chemistry. A general and environmentally friendly approach involves a mechanochemical pathway. In this solvent-assisted method, the ketone is ground with hydroxylamine hydrochloride in a mortar with a pestle. Subsequently, crushed sodium hydroxide is added, and the mixture is further ground with the addition of a small amount of a solvent like methanol. The reaction is typically monitored by thin-layer chromatography (TLC) until completion. The crude product can then be purified by washing with water to remove inorganic salts.

For the specific synthesis of 1,1-Difluoroacetone oxime, the general procedure would involve the reaction of 1,1-Difluoroacetone with hydroxylamine, typically in the form of its hydrochloride salt, in the presence of a base to neutralize the liberated HCl. The reaction can be carried out in a suitable solvent, and the temperature can be controlled to optimize the reaction rate and yield. The progress of the reaction can be monitored using standard analytical techniques such as TLC or gas chromatography-mass spectrometry (GC-MS). Purification of the resulting oxime can be achieved through crystallization or chromatography.

Derivatization of this compound

The hydroxyl group of the oxime functionality in this compound provides a handle for further chemical modification, allowing for the synthesis of various derivatives.

Synthesis of Oxime Ethers and Esters

The synthesis of oxime ethers, also known as O-alkylation of oximes, can be achieved by reacting the oxime with an alkylating agent in the presence of a base. Common alkylating agents include alkyl halides (e.g., alkyl iodides, bromides, or chlorides). The base serves to deprotonate the oxime hydroxyl group, forming a more nucleophilic oximate anion, which then reacts with the alkylating agent. A classical method involves the use of an alkali metal alkoxide, such as sodium methoxide, as the base.

The synthesis of oxime esters, or O-acylation of oximes, can be accomplished by reacting the oxime with an acylating agent. Common acylating agents include acid chlorides and acid anhydrides. The reaction is often carried out in the presence of a base, such as pyridine, to neutralize the acid byproduct. For example, the preparation of acetophenone (B1666503) O-acetyl oxime involves reacting acetophenone with hydroxylamine hydrochloride in pyridine and ethanol, followed by acylation.

A convenient method for the esterification of ketoximes utilizes a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). This method offers mild reaction conditions and straightforward purification.

Exploration of Functional Group Tolerance in Derivatization

A critical aspect of utilizing a chemical intermediate is understanding its compatibility with various functional groups during subsequent chemical transformations. While specific experimental data on the functional group tolerance of this compound is limited in the public domain, a comprehensive understanding can be extrapolated from the known reactivity of oximes and the electronic effects of the difluoromethyl group.

The presence of the electron-withdrawing difluoromethyl group is anticipated to significantly influence the reactivity of the oxime moiety. This group reduces the electron density of the C=N double bond, which in turn can affect both the nucleophilicity of the nitrogen atom and the acidity of the oxime hydroxyl group.

Reactions with Electrophiles:

The nitrogen atom of the oxime can act as a nucleophile. However, the electron-withdrawing nature of the difluoromethyl group is expected to decrease its nucleophilicity compared to non-fluorinated acetone (B3395972) oxime. Nevertheless, reactions with strong electrophiles are expected to proceed.

Alkylation and Acylation: O-alkylation and O-acylation are common derivatization reactions for oximes. These reactions are anticipated to be feasible with this compound, although potentially requiring more forcing conditions (e.g., stronger bases or more reactive alkylating/acylating agents) compared to their non-fluorinated analogs. The choice of base is critical to deprotonate the oxime hydroxyl group without promoting side reactions.

Table 1: Predicted Compatibility of this compound with Various Electrophiles

| Electrophile Class | Functional Group Example | Predicted Compatibility | Potential Considerations |

| Alkyl Halides | Methyl iodide, Benzyl bromide | Good | May require a strong base (e.g., NaH) for efficient reaction. |

| Acyl Halides/Anhydrides | Acetyl chloride, Acetic anhydride | Good | Pyridine or other non-nucleophilic bases are suitable. |

| Isocyanates | Phenyl isocyanate | Good | Should proceed to form the corresponding carbamate. |

| Sulfonyl Chlorides | Tosyl chloride | Moderate to Good | May require careful optimization of reaction conditions. |

Reactions with Nucleophiles:

The carbon atom of the C=N bond in oximes is electrophilic and can be attacked by nucleophiles, although this is less common than reactions at the hydroxyl group. The difluoromethyl group will enhance the electrophilicity of this carbon, potentially making it more susceptible to nucleophilic attack.

Reduction: The reduction of oximes to amines is a fundamental transformation. Standard reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are expected to be effective for the reduction of this compound to the corresponding amine. The compatibility of other functional groups on the nucleophile or substrate would need to be considered.

Addition of Grignard Reagents: The addition of organometallic reagents such as Grignard reagents to oximes is a known method for the synthesis of substituted hydroxylamines. This reaction is likely to be compatible with this compound, providing a route to more complex fluorinated amines after a subsequent reduction step.

Stability and Compatibility with Common Reaction Conditions:

The stability of the C-F bonds in the difluoromethyl group is generally high, making them robust under a variety of reaction conditions.

Acidic and Basic Conditions: this compound is expected to be relatively stable under moderately acidic and basic conditions. Strong acids can catalyze the Beckmann rearrangement, a characteristic reaction of ketoximes. Strong bases could potentially promote elimination reactions if a suitable leaving group is present on the adjacent carbon, although this is not a primary concern for this molecule.

Oxidative and Reductive Conditions: The oxime functional group can be sensitive to certain oxidizing and reducing agents. However, the difluoromethyl group itself is generally inert to most common redox reagents used in organic synthesis.

Table 2: Predicted Stability of this compound under Various Reaction Conditions

| Condition | Reagent Example | Predicted Stability | Potential Reactions |

| Strongly Acidic | Concentrated H₂SO₄ | Moderate | Beckmann rearrangement. |

| Strongly Basic | Sodium hydroxide (conc.) | Good | Generally stable. |

| Catalytic Hydrogenation | H₂, Pd/C | Unstable | Reduction of the oxime to an amine. |

| Strong Reducing Agents | LiAlH₄ | Unstable | Reduction of the oxime to an amine. |

| Common Oxidizing Agents | PCC, KMnO₄ | Moderate to Low | Oxidation of the oxime is possible. |

Elucidating the Chemical Reactivity and Transformation Pathways of 1,1 Difluoroacetone Oxime

Nucleophilic and Electrophilic Reactivity Profiles

The carbon-nitrogen double bond (C=N) in 1,1-difluoroacetone (B1306852) oxime is the primary site for nucleophilic and electrophilic attack. The strong electron-withdrawing nature of the two fluorine atoms significantly influences the electronic properties of this bond, enhancing its electrophilicity.

Reactions at the Oxime Carbon-Nitrogen Double Bond

The carbon atom of the C=N bond in 1,1-difluoroacetone oxime is highly susceptible to attack by nucleophiles due to the inductive effect of the adjacent difluoromethyl group. This heightened electrophilicity facilitates addition reactions with a variety of nucleophiles. In a general nucleophilic addition reaction, the nucleophile attacks the electrophilic carbon of the C=N bond, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the nitrogen atom yields the final addition product.

Conversely, the nitrogen atom of the oxime can act as a nucleophile, though its nucleophilicity is diminished by the electron-withdrawing fluorine atoms. Electrophilic attack typically occurs at the nitrogen atom, particularly after deprotonation to form the more nucleophilic oximate anion.

Common transformations at the C=N bond of oximes include reductions to form amines and rearrangements, such as the Beckmann rearrangement, to yield amides. While specific studies on this compound are limited, the principles of these reactions are expected to apply, with the reaction rates and pathways being modulated by the electronic effects of the difluoromethyl group.

Transformations Involving Fluorine Atoms

The carbon-fluorine bond is generally strong and unreactive. However, the gem-difluoro moiety in this compound can participate in certain transformations. While direct nucleophilic substitution of a fluorine atom is challenging due to the high bond energy and the electronic repulsion from the other fluorine atom, elimination reactions can be induced under specific conditions. For instance, treatment with a strong base could potentially lead to the elimination of hydrogen fluoride (B91410) (HF) to form a fluoroalkene, although this reactivity is not commonly reported for simple gem-difluoro compounds without additional activating groups.

The presence of the fluorine atoms also imparts metabolic stability to the molecule, a property often exploited in the design of pharmaceuticals. The C-F bond is resistant to oxidative cleavage by metabolic enzymes, which can prolong the biological half-life of a drug.

Radical-Mediated Transformations of this compound Derivatives

Derivatives of this compound are valuable precursors for the generation of iminoxyl radicals, which are versatile intermediates in a variety of synthetic transformations.

Generation and Reactivity of Iminoxyl Radicals

Iminoxyl radicals are typically generated from the corresponding oximes through one-electron oxidation. This can be achieved using various oxidizing agents, including metal salts (e.g., Ce(IV), Pb(IV), Ag(I)) or through photoredox catalysis. The stability of the resulting iminoxyl radical is influenced by the substituents on the carbon atom.

Once generated, the iminoxyl radical derived from a this compound derivative can undergo several characteristic reactions. These include hydrogen atom transfer (HAT), addition to π-systems, and cyclization reactions. The presence of the difluoromethyl group can influence the stability and reactivity of the radical intermediate.

Oxidative Cyclization Reactions

Iminoxyl radicals generated from appropriately substituted this compound derivatives can undergo intramolecular cyclization reactions. These reactions are a powerful tool for the synthesis of various nitrogen-containing heterocyclic compounds. The regioselectivity of the cyclization is governed by the length of the tether connecting the radical to the reacting moiety and the stability of the resulting cyclic radical.

For example, an iminoxyl radical with a suitably positioned double bond can undergo an intramolecular addition to form a five- or six-membered ring, leading to the formation of isoxazoline (B3343090) or isoxazine derivatives, respectively. The reaction is typically initiated by an oxidant that generates the iminoxyl radical, which then cyclizes. The resulting carbon-centered radical can be further oxidized or trapped by another radical to complete the reaction sequence.

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| O-allyl-1,1-difluoroacetone oxime | Oxidant (e.g., (NH₄)₂Ce(NO₃)₆), Solvent (e.g., CH₃CN) | Fluorinated Isoxazoline Derivative | Moderate |

| O-(4-pentenyl)-1,1-difluoroacetone oxime | Photoredox catalyst, light, oxidant | Fluorinated Tetrahydropyridine Derivative | Good |

Interactive Data Table: Examples of Oxidative Cyclization Reactions

Radical Cross-Coupling and Functionalization Reactions

Iminoxyl radicals derived from this compound can also participate in intermolecular radical cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds. In a typical cross-coupling reaction, the iminoxyl radical adds to an unsaturated partner, such as an alkene or alkyne, to generate a new carbon-centered radical. This radical can then be trapped by another species or undergo further transformations.

These radical functionalization reactions provide a versatile platform for the synthesis of complex molecules containing the difluoroacetone oxime motif. The ability to form new bonds under mild radical conditions makes this a valuable synthetic strategy.

| Iminoxyl Radical Precursor | Coupling Partner | Reagents and Conditions | Product |

| This compound derivative (e.g., O-acetyl) | Styrene | Radical initiator (e.g., AIBN), heat | α-(1,1-difluoroacetonoximino)-β-phenylethane |

| This compound derivative | Acrylonitrile | Photoredox catalyst, light | Functionalized nitrile derivative |

Interactive Data Table: Examples of Radical Cross-Coupling Reactions

Transition Metal-Catalyzed Reactions

The oxime functional group, particularly in its ester or ether form, serves as a versatile precursor for various transition metal-catalyzed transformations. The N–O bond within the oxime moiety is susceptible to cleavage through different mechanisms, including oxidative addition and single-electron transfer, which enables the generation of highly reactive iminyl-metal intermediates or iminyl radicals. These transient species are central to a range of synthetic applications, including the formation of C–C and C–N bonds, and the construction of nitrogen-containing heterocyclic structures. The presence of geminal fluorine atoms in this compound is expected to influence the electronic properties and reactivity of the oxime group in these catalytic cycles.

Palladium-Catalyzed Transformations

Palladium catalysis has been effectively employed for the transformation of oxime esters, primarily through a mechanism involving the oxidative addition of a low-valent palladium species into the N–O bond. Seminal studies demonstrated that Pd(0) catalysts can insert into the N–O bond of O-acyl oximes to generate reactive imino-Pd(II) intermediates. rsc.org These species exhibit reactivity comparable to their more common aryl-Pd(II) counterparts and can participate in subsequent reactions such as migratory insertion with alkenes, leading to aza-Heck type cyclizations. rsc.org

Efficient palladium-catalyzed cyclizations of oxime esters with 1,1-disubstituted alkenes have been developed, providing a general route to α,α-disubstituted pyrrolidine (B122466) derivatives. nih.gov This methodology underscores the capability of palladium to facilitate intramolecular C–N bond formation starting from an oxime precursor. Furthermore, the development of asymmetric variants using chiral ligands highlights the potential for stereocontrolled syntheses. nih.gov While these transformations have been established for a range of oxime esters, their application to substrates like this compound would explore the impact of the electron-withdrawing difluoromethyl group on the efficiency of the initial oxidative addition step and the subsequent cyclization.

More recently, dual catalytic systems combining palladium with a photocatalyst have expanded the scope of oxime ether reactivity. A notable example is the ortho-selective benzoylation of O-methyl ketoximes using benzoylformic acid as an acyl source, co-catalyzed by a palladium complex and 4CzIPN under visible light. mdpi.com This reaction proceeds through a free radical pathway, demonstrating a synergistic approach where palladium catalysis is merged with light-induced processes. mdpi.com

| Reaction Type | Oxime Substrate | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization (Aza-Heck) | Oxime ester with pendant alkene | Pd(0) catalyst | Dihydropyrroles | rsc.orgresearchgate.net |

| Asymmetric Cyclization | Oxime ester with 1,1-disubstituted alkene | Pd(0) catalyst, Chiral ligand | α,α-disubstituted pyrrolidines | nih.gov |

| Photocatalytic Acylation | O-methyl ketoxime | Pd(OAc)₂, 4CzIPN, α-Keto acid, Visible light | ortho-Acylated ketoxime | mdpi.com |

Copper-Catalyzed Cyclization and Addition Reactions

Copper catalysts, valued for being more abundant and economical than palladium, offer effective alternatives for activating oxime esters. Copper-catalyzed Heck-like cyclizations of oxime esters proceed through a distinct mechanistic pathway involving the generation of an intermediate with significant iminyl radical character. rsc.orgrsc.org This process is believed to be initiated by a single-electron transfer (SET) from a Cu(I) species to the oxime ester, leading to the cleavage of the N–O bond. The resulting iminyl radical can then undergo cyclization onto a tethered alkene. This represents the first example of a copper-catalyzed aza-Heck reaction that proceeds via oxidative initiation at the nitrogen atom. rsc.orgresearchgate.net

The versatility of copper catalysis is further demonstrated in aerobic oxidative coupling reactions. For instance, a copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines provides a route to synthesize valuable imidazo[1,2-a]pyridines. organic-chemistry.org The proposed mechanism involves the generation of both iminium and α-carbon radicals, followed by radical coupling and subsequent cyclization and oxidation. organic-chemistry.org This method is compatible with a wide range of functional groups and provides high yields under relatively mild conditions. organic-chemistry.org

In addition to cyclizations, copper catalysis has enabled novel addition reactions. A significant development is the first catalytic, enantioselective propargylation of an oxime, which was a key step in the synthesis of the bicyclic tetrahydro-1,2-oxazine core of gliovirin. nih.gov This transformation, which utilizes a chiral copper complex, demonstrates the potential for copper to catalyze asymmetric C–C bond formation at the carbon of the oxime group. nih.gov

| Reaction Type | Oxime Substrate | Catalyst/Reagents | Key Intermediate | Product Class | Reference |

|---|---|---|---|---|---|

| Heck-Like Cyclization | Oxime ester with pendant alkene | Cu(I) salt | Iminyl radical | N-Heterocycles | rsc.orgrsc.org |

| Aerobic Oxidative Cyclization | Ketoxime acetate | CuI, Pyridine, O₂ (air) | Iminium and α-carbon radicals | Imidazo[1,2-a]pyridines | organic-chemistry.org |

| Asymmetric Propargylation | Glyoxylate-derived oxime | Chiral Cu complex, Allenyl boronate | - | α-propargyl hydroxyamino acid | nih.gov |

Nickel and Iron-Catalyzed Processes

Nickel and iron, as earth-abundant first-row transition metals, are attractive catalysts for organic synthesis. While their application to the specific transformations of this compound is not extensively documented, their known reactivity patterns with related substrates suggest potential pathways.

Nickel catalysts are known to engage in oxidative addition reactions, including with iminium ions. princeton.edu Mechanistic studies of nickel-catalyzed Suzuki reactions with N,O-acetals support an Sₙ1-type mechanism where the nickel catalyst intercepts a transient iminium cation. princeton.edu This mode of activation could be relevant for O-substituted derivatives of this compound. Furthermore, nickel has been successfully used in the cross-coupling of (hetero)arylborons with unactivated 1-bromo-1,1-difluoroalkanes, demonstrating its capability to forge C-C bonds at a difluorinated carbon center. dntb.gov.ua This suggests the potential for nickel-catalyzed cross-coupling reactions involving the C=N bond of this compound or its derivatives. Studies have also investigated the reduction of nickel(IV) oxime complexes, indicating that nickel can readily coordinate with the oxime moiety and participate in redox processes. rsc.org

Iron catalysis has been applied to the reductive cleavage of the N–O bond in oximes. rsc.org For example, iron salts have been shown to catalyze the intramolecular N-arylation of O-acetyl oximes derived from 2-biarylketones, leading to the synthesis of phenanthridine (B189435) derivatives. rsc.org This transformation proceeds via direct C–N bond formation, highlighting the ability of iron to facilitate cyclization reactions through activation of the oxime group. rsc.org

Ruthenium-Catalyzed C-H Activation and C-F Cleavage

Ruthenium catalysts have emerged as powerful tools for C–H bond functionalization, often using directing groups to achieve high levels of regio- and chemo-selectivity. mdpi.com The oxime ether group can serve as an effective directing group in such transformations. rsc.org

A significant advancement in this area is the Ruthenium(II)-catalyzed α-fluoroalkenylation of acetophenone (B1666503) O-methyl oximes with gem-difluorostyrenes. This reaction proceeds through a novel pathway involving C–H activation at the ortho-position of the aromatic ring, directed by the oxime ether, followed by a C–F bond cleavage event on the coupling partner. This process yields exclusively the Z-isomer of the α-fluoroalkenylated products and demonstrates excellent functional group tolerance. A cycloruthenated intermediate has been isolated, providing strong evidence for the proposed C–H activation mechanism.

Another key application is the highly para-selective C–H difluoromethylation of ketoxime ethers under ruthenium catalysis. This transformation tunes the regioselectivity away from the typical ortho-position often seen in directed C–H functionalizations. Mechanistic studies and Density Functional Theory (DFT) calculations indicate that chelation-assisted cycloruthenation is the crucial factor governing this unusual para-selectivity. The reaction is compatible with a wide array of ketoxime ethers, affording the corresponding para-difluoromethylated products in moderate to good yields.

| Reaction Type | Substrates | Catalyst System | Key Mechanistic Steps | Product |

|---|---|---|---|---|

| α-Fluoroalkenylation | Oxime Ether + gem-Difluorostyrene | [Ru(p-cymene)Cl₂]₂ | Directed C-H Activation, C-F Cleavage | (Z)-α-Fluoroalkenylated Oxime Ether |

| para-Difluoromethylation | Ketoxime Ether + Difluoromethyl Source | [Ru(p-cymene)Cl₂]₂ | Chelation-Assisted para-C-H Activation | para-Difluoromethylated Arene |

Photocatalytic and Electrocatalytic Methodologies

Beyond transition metal catalysis, photocatalytic and electrocatalytic methods offer alternative strategies for activating oximes under mild conditions. These approaches typically involve the generation of radical intermediates, opening up reaction pathways distinct from those in two-electron organometallic cycles.

Light-Induced Radical Pathways

The photochemistry of oximes and their derivatives has been extensively studied, revealing that the N–O bond is susceptible to homolytic cleavage upon irradiation. researchgate.net This cleavage generates highly reactive iminyl radicals, which are valuable intermediates for constructing nitrogen-containing molecules. researchgate.netsemanticscholar.org This reactivity can be accessed directly with UV light or through visible-light photocatalysis, which provides a milder and more selective approach. nih.gov

Visible-light-mediated energy transfer (EnT) catalysis has been successfully used for the E/Z isomerization of aryl oximes. nih.govorganic-chemistry.org Using an iridium-based photosensitizer, the thermodynamically favored E-isomer can be efficiently converted to the less stable Z-isomer. organic-chemistry.org Access to these Z-oximes enables novel reactivity, such as reversing the conventional regioselectivity of the Beckmann rearrangement. nih.govorganic-chemistry.org

The generation of iminyl radicals from oximes under photocatalytic conditions can be used for cyclization reactions. For example, the deoxygenation of oximes using trivalent phosphine (B1218219) can be achieved photocatalytically to generate iminyl radicals, which then undergo 5-exo-trig cyclization to form various pyrrolines. rsc.org This method avoids the need for pre-functionalized oxime esters or ethers.

Alternatively, photosensitized reactions can proceed via an initial electron transfer step. Laser flash photolysis studies have shown that chloranil-sensitized reactions of oxime ethers lead to the formation of their corresponding radical cations. acs.org These radical cations can then undergo further reactions, such as proton transfer followed by β-cleavage, or nucleophilic attack, to generate a variety of products. acs.orgcalstate.edu The specific pathway is often dependent on the solvent and the structure of the oxime ether. acs.org

| Methodology | Activation Pathway | Key Intermediate | Typical Transformation | Reference |

|---|---|---|---|---|

| Visible-Light Photocatalysis | Triplet Energy Transfer (EnT) | Triplet Excited State | E/Z Isomerization | nih.govorganic-chemistry.org |

| UV or Visible-Light Irradiation | Homolytic N-O Bond Cleavage | Iminyl Radical | Intramolecular Cyclization | researchgate.netrsc.org |

| Photosensitization (e.g., with Chloranil) | Single-Electron Transfer (SET) | Oxime Ether Radical Cation | Fragmentation, Nucleophilic Addition | acs.orgcalstate.edu |

Reductive and Oxidative Electrochemical Transformations

The electrochemical behavior of this compound is characterized by the reactivity of the oxime functional group (C=N-OH), which is significantly influenced by the presence of the electron-withdrawing difluoromethyl group. While specific experimental studies on the electrochemical transformations of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established electrochemical behavior of other ketoximes and the known effects of fluorine substitution on organic molecules.

Reductive Transformations

The electrochemical reduction of ketoximes is a well-known synthetic route to primary amines. This transformation typically proceeds via the reduction of the carbon-nitrogen double bond and the cleavage of the nitrogen-oxygen bond. For this compound, the primary reduction product is expected to be 1,1-difluoropropan-2-amine.

The reduction process is generally a multi-electron transfer process and is often pH-dependent, with the reaction proceeding more readily in acidic media due to the protonation of the oxime nitrogen. The strong electron-withdrawing effect of the two fluorine atoms is anticipated to facilitate the reduction by lowering the electron density at the C=N double bond, making it more susceptible to electron transfer. Consequently, this compound would be expected to undergo reduction at a less negative potential compared to its non-fluorinated analog, acetone (B3395972) oxime.

The general half-reaction for the reduction can be depicted as follows:

CF₂H₃C-C(=NOH)-CH₃ + 4H⁺ + 4e⁻ → CF₂H₃C-CH(NH₂)-CH₃ + H₂O

The table below illustrates the expected primary product of the electrochemical reduction of this compound under typical reductive conditions.

| Reactant | Electrode Material | Typical Conditions | Primary Product |

| This compound | Lead (Pb), Mercury (Hg), or Platinum (Pt) | Acidic aqueous or alcoholic solution | 1,1-difluoropropan-2-amine |

This table is illustrative and based on the general electrochemical reduction of ketoximes. Specific optimal conditions for this compound would require experimental determination.

Oxidative Transformations

The electrochemical oxidation of oximes is generally more complex than their reduction and can lead to a variety of products depending on the reaction conditions, such as the electrode material, solvent, and pH. For ketoximes, anodic oxidation can result in the regeneration of the parent ketone, or in some cases, lead to rearrangement or fragmentation products.

In the case of this compound, the presence of the highly electronegative fluorine atoms would likely make the molecule more resistant to oxidation. The oxidation would require a higher positive potential compared to non-fluorinated oximes. Potential oxidative pathways could involve the initial formation of an iminoxyl radical, which could then undergo further reactions.

Possible products from the electrochemical oxidation of this compound could include the parent ketone, 1,1-difluoroacetone, through a deoximation process. Other more complex reaction pathways, potentially involving C-C bond cleavage or reactions with the solvent, cannot be ruled out without specific experimental evidence.

The table below summarizes potential products from the electrochemical oxidation of this compound.

| Reactant | Electrode Material | Typical Conditions | Potential Products |

| This compound | Carbon, Platinum (Pt) | Neutral or slightly acidic non-aqueous media | 1,1-difluoroacetone, various degradation products |

This table presents potential transformation pathways based on the known electrochemical behavior of analogous compounds. The actual product distribution would be highly dependent on the specific experimental setup.

Theoretical and Computational Investigations of 1,1 Difluoroacetone Oxime

Electronic Structure and Frontier Molecular Orbital Analysis (HOMO-LUMO)

Theoretical studies based on quantum mechanics provide profound insights into the electronic characteristics of molecules. For 1,1-difluoroacetone (B1306852) oxime, computational analysis, particularly Frontier Molecular Orbital (FMO) theory, is essential for understanding its reactivity and kinetic stability. FMO theory posits that chemical reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's stability; a larger gap implies higher stability and lower chemical reactivity.

The introduction of two fluorine atoms at the α-position of the acetone (B3395972) oxime backbone significantly alters the electronic landscape of the molecule. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect is paramount. nih.gov This effect leads to a substantial polarization of the carbon-fluorine (C-F) bonds, drawing electron density away from the rest of the molecule. nih.gov

This electron withdrawal has two primary consequences for the frontier orbitals:

Stabilization of Orbitals : Both the HOMO and LUMO are lowered in energy compared to the non-fluorinated acetone oxime. The electron-withdrawing nature of the fluorine atoms makes the molecule less capable of donating electrons, hence the lower HOMO energy.

These effects are summarized in the comparative data below, which illustrates the expected changes in electronic properties upon fluorination.

Table 1: Calculated Frontier Orbital Energies Note: The following values are illustrative, based on typical results from Density Functional Theory (DFT) calculations, and serve to demonstrate the effect of fluorine substitution.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Acetone Oxime | -6.5 | 1.2 | 7.7 |

| 1,1-Difluoroacetone Oxime | -7.2 | 0.5 | 7.7 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. rsc.orgpreprints.org It helps in predicting how a molecule will interact with other chemical species, particularly electrophiles and nucleophiles. The MEP map is color-coded to represent different electrostatic potential values on the electron density surface.

Red Regions : Indicate areas of most negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue Regions : Indicate areas of most positive electrostatic potential, which are electron-deficient and represent likely sites for nucleophilic attack.

Green/Yellow Regions : Represent areas with intermediate or near-zero potential.

For this compound, the MEP map would reveal distinct regions of charge localization. The area around the two highly electronegative fluorine atoms and the oxygen atom of the oxime group would be intensely red, signifying a high electron density and the most probable sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atom of the hydroxyl group (-OH) would be characterized by a strong blue color, indicating a significant positive potential and making it a primary site for nucleophilic attack or hydrogen bonding. researchgate.net This charge distribution is crucial for understanding the molecule's intermolecular interactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by describing charge transfer, hyperconjugative interactions, and delocalization of electron density. rsc.orgnih.govresearchgate.net This method examines interactions between filled (donor) and empty (acceptor) orbitals and quantifies their energetic significance through second-order perturbation theory. The stabilization energy, E(2), associated with an interaction is proportional to the intensity of that interaction.

In this compound, significant hyperconjugative interactions are expected:

LP(O) → σ(C-F) : Donation of electron density from the lone pairs (LP) of the oxime oxygen atom into the antibonding orbitals (σ) of the adjacent C-F bonds.

LP(N) → σ*(C-C) : Interaction between the lone pair of the nitrogen atom and the antibonding orbitals of the neighboring carbon-carbon bonds.

Table 2: Key NBO Interactions in this compound Note: This table presents hypothetical but representative data for the most significant intramolecular interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) O | σ* (C-F1) | 3.1 | Hyperconjugation |

| LP (1) O | σ* (C-F2) | 3.0 | Hyperconjugation |

| LP (1) N | σ* (C-CF2) | 4.5 | Hyperconjugation |

| σ (C-H) | σ* (C-F1) | 1.8 | Hyperconjugation |

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are indispensable for mapping the potential energy surface of a chemical reaction, allowing for the detailed elucidation of reaction mechanisms. jyu.fi For oximes, a classic and well-studied reaction is the Beckmann rearrangement, where an oxime is converted into an amide under acidic conditions. researchgate.netmasterorganicchemistry.com Computational modeling can trace the entire reaction pathway, identifying intermediates, and transition states. The presence of difluoro substitution in this compound is expected to significantly impact the energetics and mechanism of such rearrangements compared to its non-fluorinated analog. researchgate.net

A critical aspect of studying reaction mechanisms is the identification and characterization of the transition state (TS)—the highest energy point along the reaction coordinate. arxiv.org Computational methods can precisely locate the geometry of the TS and calculate its energy. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡), which is the primary determinant of the reaction rate.

For a potential Beckmann rearrangement of this compound, calculations would model the key steps:

Protonation of the oxime's hydroxyl group.

Migration of the group anti-periplanar to the leaving group (either the -CH3 or the -CHF2 group).

Formation of a nitrilium ion intermediate.

Attack by water and subsequent tautomerization to the final amide product.

The electron-withdrawing -CHF2 group would have a pronounced effect on the migratory aptitude. Due to its destabilizing effect on any developing positive charge on the adjacent carbon, the migration of the difluoromethyl group is expected to have a significantly higher activation barrier compared to the migration of the methyl group. Quantum chemical calculations can quantify this difference, providing a clear prediction of the reaction's regioselectivity.

While transition state theory provides a static picture of a reaction based on the potential energy surface, reaction dynamics simulations offer a more complete, time-dependent view. researchgate.netnih.gov These simulations model the actual motion of atoms during a chemical transformation, taking into account factors like kinetic energy, solvent effects, and vibrational states.

By running molecular dynamics (MD) simulations, particularly ab initio MD where forces are calculated on-the-fly from quantum mechanics, researchers can observe the trajectory of the reacting molecules. Such simulations can reveal:

The role of specific solvent molecules in stabilizing the transition state or intermediates through hydrogen bonding.

The possibility of non-statistical reaction pathways where the molecule does not fully equilibrate at the transition state.

The influence of vibrational energy in specific bonds on overcoming the activation barrier.

For this compound, reaction dynamics simulations could provide a deeper understanding of how solvent molecules interact with the electronegative fluorine atoms and the polar oxime group during a reaction, potentially revealing dynamic effects not captured by static calculations alone. nih.gov

Spectroscopic Property Predictions (e.g., UV-Vis, IR)

While comprehensive experimental spectra for this compound are not extensively documented in publicly available literature, its spectroscopic properties can be predicted with a reasonable degree of accuracy using computational chemistry methods and by analogy to similar compounds. Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in forecasting the vibrational and electronic transitions that govern the compound's interaction with electromagnetic radiation.

Predicted Infrared (IR) Spectrum: The IR spectrum of an organic molecule provides a unique fingerprint based on the vibrational frequencies of its bonds. For this compound, characteristic absorption bands can be anticipated for its key functional groups. The presence of the oxime group (-C=N-OH) gives rise to several distinct vibrations. A broad absorption band is expected in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibration, which is often broadened due to hydrogen bonding. The carbon-nitrogen double bond (C=N) stretch is predicted to appear in the 1690-1640 cm⁻¹ range. The N-O stretching vibration is typically observed around 960-930 cm⁻¹.

The influence of the difluoromethyl group (CF₂) is also significant. Strong absorption bands corresponding to the C-F stretching vibrations are expected in the region of 1100-1000 cm⁻¹. The presence of these fluorine atoms can subtly shift the frequencies of neighboring group vibrations due to their strong electron-withdrawing nature.

| Functional Group | Predicted Vibrational Mode | Anticipated Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H | Stretching | 3600 - 3200 | Medium-Strong, Broad |

| C=N | Stretching | 1690 - 1640 | Medium |

| C-F | Stretching | 1100 - 1000 | Strong |

| N-O | Stretching | 960 - 930 | Medium |

Predicted UV-Vis Spectrum: The ultraviolet-visible (UV-Vis) spectrum provides information about the electronic transitions within a molecule. Oximes typically exhibit absorption bands in the UV region. For this compound, a π → π* transition associated with the C=N chromophore is expected. Computational methods such as Time-Dependent DFT (TD-DFT) can be employed to predict the absorption maximum (λmax). It is anticipated that this compound will have a λmax in the range of 190-210 nm, which is characteristic for simple ketoximes. The fluorine atoms are not expected to significantly shift the λmax as they are not directly part of the chromophoric system, but they may influence the intensity of the absorption.

Computational Design and Prediction of Novel Reactions

Computational chemistry serves as a powerful tool for the design and prediction of novel chemical reactions, offering insights into reaction mechanisms, transition states, and product stabilities before they are explored experimentally. For this compound, computational approaches can be utilized to explore its reactivity and guide the discovery of new synthetic methodologies.

Exploring Reaction Mechanisms: DFT calculations can elucidate the mechanistic pathways of reactions involving this compound. For instance, the Beckmann rearrangement, a classic reaction of oximes, could be computationally modeled to understand the influence of the difluoromethyl group on the migratory aptitude of the adjacent alkyl groups. Such studies can predict the activation energies and reaction kinetics, providing valuable information for optimizing reaction conditions.

Design of Novel Cycloaddition Reactions: The C=N bond in this compound can potentially participate in various cycloaddition reactions. Computational screening of potential reactants can identify promising candidates for [3+2] or other cycloaddition pathways to synthesize novel heterocyclic compounds. These in silico experiments can predict the feasibility and stereoselectivity of such reactions.

Prediction of Radical Reactivity: The N-O bond in oximes can undergo homolytic cleavage to generate iminyl radicals. nsf.gov Computational studies can predict the bond dissociation energy of the N-O bond in this compound and explore the subsequent reactivity of the resulting radical species. This can lead to the design of novel radical-mediated C-C or C-heteroatom bond-forming reactions. The presence of fluorine atoms could influence the stability and reactivity of these radical intermediates. emerginginvestigators.org

| Reaction Type | Potential Reactant | Predicted Product Type | Computational Insights |

|---|---|---|---|

| Beckmann Rearrangement | Acid catalyst | Substituted Amide | Activation energy, migratory aptitude of CF₂CH₃ vs. CH₃ |

| [3+2] Cycloaddition | Alkene/Alkyne | Isoxazoline (B3343090)/Isoxazole derivatives | Reaction feasibility, regioselectivity, and stereoselectivity |

| Radical Addition | Radical initiator | Functionalized imines or nitriles | N-O bond dissociation energy, stability of radical intermediates |

| Nucleophilic Addition to C=N | Organometallic reagents | Substituted hydroxylamines | Reaction thermodynamics and kinetics |

By leveraging computational tools, the reactivity of this compound can be systematically explored, paving the way for the development of new synthetic transformations and the creation of novel fluorinated molecules with potential applications in various fields of chemistry.

Strategic Applications in Contemporary Organic Synthesis

1,1-Difluoroacetone (B1306852) Oxime as a Versatile Fluorinated Building Block

1,1-Difluoroacetone oxime serves as a highly useful fluorinated building block, providing a gateway to a variety of organic structures bearing the valuable difluoromethyl group. The reactivity of the oxime functional group allows for its participation in a wide array of chemical transformations, making it a versatile tool for synthetic chemists.

Access to Complex Organofluorine Scaffolds

The construction of complex molecular scaffolds containing fluorine is a key objective in the synthesis of new pharmaceuticals and agrochemicals. While specific examples detailing the use of this compound for elaborate scaffold synthesis are not extensively documented, the inherent reactivity of oximes suggests its potential in this area. Oximes can be transformed into other functional groups, such as amides via the Beckmann rearrangement, which can then be part of larger, more complex molecular frameworks. masterorganicchemistry.comwikipedia.org The difluoromethyl group attached to the oxime carbon remains intact through many of these transformations, allowing for the direct introduction of this fluorinated motif into a target scaffold.

Synthesis of Fluorinated Heterocyclic Systems

Heterocyclic compounds are of paramount importance in drug discovery. The synthesis of fluorinated heterocycles is a particularly active area of research. This compound is a promising precursor for such systems, primarily through cycloaddition reactions. Oximes can be converted into nitrile oxides, which are highly reactive 1,3-dipoles. nih.govnih.gov These intermediates can then undergo [3+2] cycloaddition reactions with alkenes or alkynes to produce fluorinated 2-isoxazolines and isoxazoles, respectively. nih.govnih.govrsc.org This one-pot approach provides direct access to five-membered heterocyclic rings containing the CF2 moiety.

Table 1: Potential Heterocyclic Systems from Oxime-Derived Nitrile Oxides This table illustrates the general principle of 1,3-dipolar cycloaddition for oximes, a pathway applicable to this compound.

| Dipolarophile | Resulting Heterocycle |

| Alkene | 2-Isoxazoline |

| Alkyne | Isoxazole |

Data based on established reactivity of nitrile oxides derived from various oximes. nih.govnih.gov

This methodology represents a powerful tool for creating libraries of novel fluorinated heterocyclic compounds for biological screening.

Construction of Difluorinated Carbon Frameworks

The gem-difluoroalkyl motif present in this compound is a valuable component for building larger carbon frameworks. The oxime functionality can be reduced to an amine, providing a difluorinated amine building block. Furthermore, reactions that involve the carbon atom of the oxime, such as certain coupling reactions, could potentially be used to extend the carbon chain while retaining the difluorinated center.

Precursor for Advanced Synthetic Intermediates

Beyond its direct use in constructing molecular backbones, this compound can be converted into other valuable synthetic intermediates. The classic Beckmann rearrangement transforms ketoximes into amides. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org Applying this reaction to this compound would be expected to yield N-(1,1-difluoro-1-methylethyl)formamide or N-acetyl-1,1-difluoro-methanamine, depending on which group migrates. These resulting difluorinated amides are advanced intermediates in their own right, serving as precursors for a variety of other functional groups.

Table 2: Potential Intermediates from this compound Transformations This table outlines plausible synthetic intermediates based on general oxime reactivity.

| Reaction Type | Potential Intermediate |

| Beckmann Rearrangement | Substituted Difluorinated Amide |

| Reduction | 1,1-Difluoro-2-propanamine |

| Hydrolysis | 1,1-Difluoroacetone |

Transformations are based on well-established reactions of the oxime functional group. masterorganicchemistry.comwikipedia.org

The ability to convert the oxime into amines or amides significantly broadens the synthetic utility of the original building block, allowing for its incorporation into peptides, polymers, and other complex systems.

Role in the Development of New Synthetic Methodologies

The unique electronic properties conferred by the difluoromethyl group can influence the reactivity of the adjacent oxime. This makes this compound a potentially interesting substrate for developing and testing new synthetic methodologies. For instance, novel catalytic systems for oxime functionalization could be explored using this compound. Recently, a transition-metal-free, radical-based cross-dehydrogenative C-O coupling of oximes with ketones and esters has been developed. researchgate.net While not specifically demonstrated with this compound, its participation in such novel transformations could help define the scope and utility of new synthetic methods, particularly in the realm of organofluorine chemistry. The development of catalytic cycles for reactions like copper-catalyzed couplings or other transition-metal-mediated processes could be tested on substrates like this to probe electronic effects and expand the synthetic toolkit. rsc.org

Analytical and Spectroscopic Characterization Techniques for 1,1 Difluoroacetone Oxime and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unequivocal confirmation of the elemental composition of 1,1-Difluoroacetone (B1306852) oxime. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For 1,1-Difluoroacetone oxime, HRMS is used to verify its molecular formula, C₃H₅F₂NO. The technique provides an experimental mass measurement that can be compared against the calculated theoretical mass. Electrospray ionization (ESI) is a common soft ionization technique used for such analyses, often detecting the protonated molecule [M+H]⁺ or other adducts.

Detailed Research Findings: While specific experimental HRMS data for this compound is not extensively detailed in publicly available literature, the expected measurement would be centered on its calculated exact mass. The theoretical monoisotopic mass of the neutral molecule is calculated to be 109.0339 u. HRMS analysis would aim to detect an ion corresponding to this mass (e.g., [C₃H₅F₂NO+H]⁺ with a theoretical m/z of 110.0417) with a mass accuracy typically within 5 ppm, providing strong evidence for the correct elemental composition and confirming the identity of the compound. uv.mx Fragmentation patterns, which can be studied using tandem mass spectrometry (MS/MS), would provide further structural information by breaking the molecule into smaller, identifiable pieces.

| Molecular Formula | Species | Theoretical Monoisotopic Mass (u) |

|---|---|---|

| C₃H₅F₂NO | [M] | 109.0339 |

| C₃H₆F₂NO⁺ | [M+H]⁺ | 110.0417 |

| C₃H₅F₂NNaO⁺ | [M+Na]⁺ | 132.0236 |

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides information about the chemical environment, connectivity, and spatial arrangement of the atoms.

¹H NMR: This spectrum reveals the number and types of protons. For this compound, one would expect a signal for the methyl (CH₃) protons and a signal for the difluoromethyl (CHF₂) proton. The hydroxyl (-OH) proton may appear as a broad singlet. The CHF₂ proton signal would be split into a triplet by the two equivalent fluorine atoms. The CH₃ protons might show long-range coupling to the fluorine atoms.

¹³C NMR: This provides information on the carbon skeleton. Three distinct carbon signals are expected: one for the methyl carbon, one for the difluoromethyl carbon (split into a triplet by the two attached fluorine atoms), and one for the C=N carbon.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is crucial. alfa-chemistry.com It provides direct information about the fluorine environments. A single signal would be expected for the two equivalent fluorine atoms of the CHF₂ group, which would be split into a doublet by the adjacent proton.

Detailed Research Findings: Specific, experimentally obtained NMR spectra for this compound are not readily found in peer-reviewed literature. However, based on established chemical shift principles and data from similar fluorinated and oxime-containing molecules, a set of predicted spectral data can be compiled. rsc.orgcolorado.eduucsb.edu The presence of E/Z isomerism, common in oximes, could lead to two distinct sets of signals in the NMR spectra. uv.mx

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~2.0-2.3 | Triplet | ⁴JHF ≈ 1-3 Hz | CH₃ |

| ¹H | ~6.5-7.5 | Triplet | ²JHF ≈ 50-60 Hz | CHF₂ |

| ¹H | ~9.0-11.0 | Broad Singlet | - | N-OH |

| ¹³C | ~10-20 | Quartet | ³JCF ≈ 3-5 Hz | CH₃ |

| ¹³C | ~110-120 | Triplet | ¹JCF ≈ 230-250 Hz | CHF₂ |

| ¹³C | ~150-160 | Triplet | ²JCF ≈ 25-35 Hz | C=N |

| ¹⁹F | ~ -120 to -130 | Doublet | ²JHF ≈ 50-60 Hz | CHF₂ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques can confirm the presence of the hydroxyl (-OH), carbon-nitrogen double bond (C=N), nitrogen-oxygen (N-O), and carbon-fluorine (C-F) bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule. The O-H stretch of the oxime group is expected to appear as a broad band, while the C=N stretch gives a medium intensity band. The C-F bonds will exhibit strong absorption bands in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=N double bond often shows a strong signal. This makes Raman a useful tool for confirming the oxime functionality.

Detailed Research Findings: While no specific IR or Raman spectra for this compound are published, the characteristic absorption bands can be predicted based on known frequencies for its constituent functional groups. researchgate.netwikipedia.org

| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

|---|---|---|---|

| O-H stretch | -OH | ~3600-3200 (broad) | Weak |

| C-H stretch | CH₃, CHF₂ | ~3000-2850 | Medium-Strong |

| C=N stretch | C=N-OH | ~1680-1640 | Strong |

| N-O stretch | C=N-OH | ~960-930 | Medium |

| C-F stretch | -CHF₂ | ~1150-1050 (strong, multiple bands) | Medium |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound or a derivative can be grown, this technique can provide highly accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

This analysis would definitively establish the E/Z stereochemistry of the oxime double bond in the solid state and reveal how the molecules pack in the crystal lattice. Hydrogen bonding involving the oxime's hydroxyl group would be of particular interest, as it dictates the supramolecular structure.

Detailed Research Findings: There is no published crystal structure for this compound in the Cambridge Structural Database. The compound is likely a liquid or low-melting solid at room temperature, which makes single-crystal X-ray diffraction challenging. sigmaaldrich.com Should a crystal structure be determined, it would provide invaluable data for validating computational models and understanding its solid-state properties. Key parameters that would be determined include the C=N, N-O, and C-F bond lengths and the C-C-N bond angle, providing insight into the electronic effects of the difluoromethyl group on the oxime moiety. researchgate.netnih.govnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. This technique is not used to analyze the diamagnetic this compound molecule itself but would be essential for studying any radical intermediates formed from it during chemical reactions (e.g., oxidation, reduction, or photolysis).

If a radical were generated, such as by hydrogen abstraction from the hydroxyl group or through addition to the C=N bond, EPR spectroscopy could be used to detect it. The resulting spectrum's g-factor and hyperfine coupling constants would provide a unique fingerprint of the radical, allowing for its identification and structural characterization. researchgate.netnih.gov Spin trapping techniques, where a short-lived radical reacts with a "spin trap" to form a more stable radical adduct, are often employed to facilitate detection. rsc.org

Detailed Research Findings: No EPR studies involving radicals derived from this compound have been reported in the scientific literature. Such studies would be highly specialized, focusing on the molecule's reaction mechanisms under conditions that promote radical formation. If, for example, the reaction of this compound with hydroxyl radicals were studied, EPR could identify the resulting carbon- or nitrogen-centered radicals, providing critical insight into its degradation pathways or reactivity. rsc.org

Q & A

Q. What role does this compound play in synthesizing fluorinated heterocycles?

- Methodological Answer : The oxime serves as a precursor for fluoropyrazole rings via cyclocondensation with hydrazines. For example, reacting with substituted hydrazines under microwave irradiation yields fluoropyrazole derivatives (e.g., succinate dehydrogenase inhibitors), with regioselectivity controlled by solvent polarity (e.g., DMF vs. THF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.